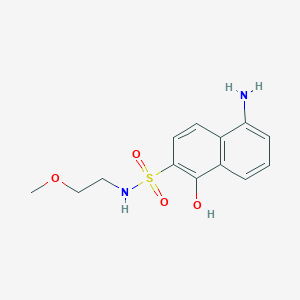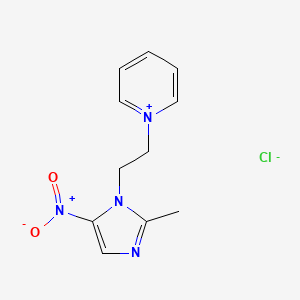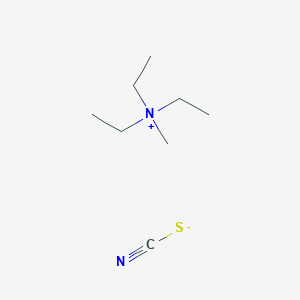
N,N-Diethyl-N-methylethanaminium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-methylethanaminium thiocyanate is a quaternary ammonium compound with the molecular formula C7H18N+ and a thiocyanate anion (SCN-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-methylethanaminium thiocyanate typically involves the quaternization of N,N-diethyl-N-methylethanamine with a thiocyanate source. One common method is to react N,N-diethyl-N-methylethanamine with methyl iodide to form N,N-diethyl-N-methylethanaminium iodide, which is then treated with potassium thiocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N-methylethanaminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate anion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield corresponding halide salts, while oxidation reactions can produce oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N-methylethanaminium thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N-methylethanaminium thiocyanate involves its interaction with molecular targets through ionic and covalent bonding. The thiocyanate anion can participate in nucleophilic substitution reactions, while the quaternary ammonium cation can interact with negatively charged sites on biomolecules. These interactions can disrupt cellular processes and lead to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-N-methylethanaminium chloride
- N,N-Diethyl-N-methylethanaminium bromide
- N,N-Diethyl-N-methylethanaminium sulfate
Uniqueness
N,N-Diethyl-N-methylethanaminium thiocyanate is unique due to the presence of the thiocyanate anion, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds
Eigenschaften
CAS-Nummer |
90786-83-7 |
|---|---|
Molekularformel |
C8H18N2S |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
triethyl(methyl)azanium;thiocyanate |
InChI |
InChI=1S/C7H18N.CHNS/c1-5-8(4,6-2)7-3;2-1-3/h5-7H2,1-4H3;3H/q+1;/p-1 |
InChI-Schlüssel |
LTGAKGBPTJRQKD-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CC.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


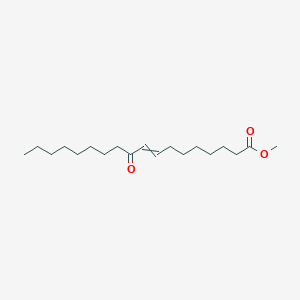
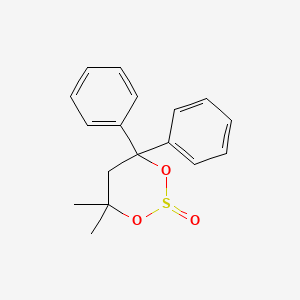
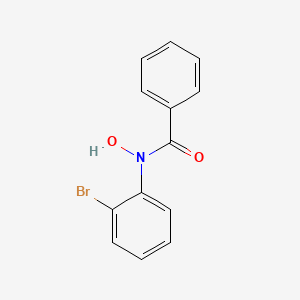
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)


![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
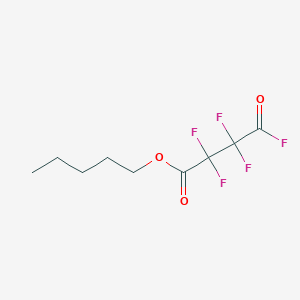
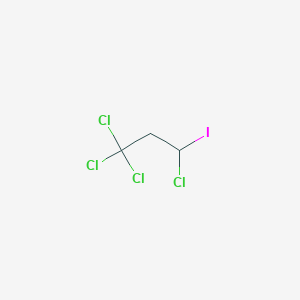
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
